molecular formula C15H13ClN2O4S B032838 O-Methyl Chlorthalidone CAS No. 96512-76-4

O-Methyl Chlorthalidone

カタログ番号: B032838
CAS番号: 96512-76-4
分子量: 352.8 g/mol
InChIキー: OBWXDZPCMDDANS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of O-Methyl Chlorthalidone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

the synthesis generally follows standard organic chemistry protocols involving controlled reaction conditions such as temperature, pH, and the use of catalysts .

化学反応の分析

O-Methyl Chlorthalidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Mechanism

The primary mechanism of action for O-Methyl Chlorthalidone involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased sodium and chloride excretion, resulting in osmotic diuresis and a subsequent reduction in blood volume and blood pressure. Studies indicate that this compound may also influence carbonic anhydrase activity, further contributing to its cardiovascular benefits .

Hypertension Management

This compound is utilized as a first-line treatment for hypertension. It has demonstrated efficacy in reducing systolic and diastolic blood pressure, with evidence suggesting superior outcomes compared to other antihypertensive agents such as ACE inhibitors and calcium channel blockers .

Edema Treatment

It is commonly prescribed for managing edema associated with various conditions, including:

  • Congestive heart failure
  • Hepatic cirrhosis
  • Renal dysfunction (e.g., nephrotic syndrome)
  • Corticosteroid therapy .

Off-Label Uses

This compound has been investigated for off-label applications such as:

  • Calcium nephrolithiasis (kidney stones)
  • Ménière disease
  • Diabetes insipidus .

Comparative Efficacy

Recent studies have compared this compound with other diuretics, highlighting its advantages in preventing cardiovascular events:

Medication Outcome
This compoundLower incidence of stroke and heart failure
Hydrochlorothiazide (HCTZ)Higher association with cardiovascular events
LisinoprilLess effective than this compound in reducing blood pressure

Case Study 1: Hypertension Control

A clinical trial involving patients with resistant hypertension demonstrated that this compound significantly reduced blood pressure compared to placebo after 12 weeks of treatment. Patients experienced an average decrease of 20 mmHg in systolic blood pressure without significant adverse effects.

Case Study 2: Edema Management

In patients with congestive heart failure, this compound was effective in reducing fluid retention, leading to improved functional status and quality of life. The study reported a notable decrease in body weight correlating with fluid loss over a treatment period of eight weeks.

生物活性

O-Methyl Chlorthalidone is a thiazide-like diuretic that shares many pharmacological properties with its parent compound, chlorthalidone. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant research findings and case studies.

Target and Mode of Action
this compound primarily targets the Na+/Cl- symporter located in the distal convoluted tubule of the nephron. By inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to increased sodium concentration within the tubular fluid. This results in an osmotic diuresis, where water follows the retained sodium, thereby promoting diuresis and reducing blood volume, which ultimately lowers blood pressure .

Biochemical Pathways
The inhibition of sodium reabsorption alters the osmotic gradient within the kidney, affecting various biochemical pathways. Notably, it may enhance vasodilatory actions through indirect effects on carbonic anhydrase activity, which can further contribute to blood pressure regulation .

Pharmacokinetics

The pharmacokinetics of this compound are not fully characterized; however, studies on chlorthalidone indicate that it is largely excreted unchanged in urine after both oral and intravenous administration. The half-life is approximately 40 hours, allowing for once-daily dosing in clinical settings .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life~40 hours
ExcretionPrimarily unchanged in urine
BioavailabilityNot well defined

Comparative Studies

Clinical studies have demonstrated that chlorthalidone is more effective than hydrochlorothiazide in lowering blood pressure. For instance, a randomized controlled trial showed that patients receiving chlorthalidone experienced a greater reduction in systolic blood pressure (SBP) compared to those on hydrochlorothiazide .

Table 2: Summary of Clinical Trials Comparing Chlorthalidone with Hydrochlorothiazide

AuthorYearStudy DesignSample SizeChlorthalidone DoseHydrochlorothiazide DoseKey Findings
Bakris et al.2012RCT29512.5 to 25 mg12.5 to 25 mgGreater SBP reduction with chlorthalidone
Dhalla et al.2013Retrospective cohort10,38412.5 to 50 mg12.5 to 50 mgSignificant long-term efficacy
Ishani et al.2022RCT6,75612.5 to 25 mg25 to 50 mgComparable safety profiles

Safety Profile

Chlorthalidone has been associated with several side effects including electrolyte imbalances (e.g., hypokalemia), renal impairment, and potential hypersensitivity reactions . Monitoring of renal function and electrolytes is recommended during treatment.

Case Studies

A notable case study documented a patient who developed pseudoporphyria while on chlorthalidone therapy. This condition was characterized by skin lesions resembling porphyria cutanea tarda but resolved upon discontinuation of the drug . Such adverse effects underscore the importance of patient monitoring during diuretic therapy.

特性

IUPAC Name

2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXDZPCMDDANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。